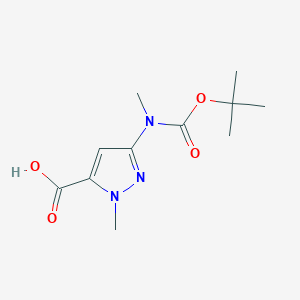
3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((tert-Butoxycarbonyl)(methyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, and the presence of the methylamino and carboxylic acid functionalities suggests potential for this compound in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in various studies. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to produce 1,5-diaminopyrazole with good regiochemical control, which can further react with various electrophiles to produce a range of pyrazole derivatives . Although these studies do not directly describe the synthesis of the exact compound , they provide valuable insights into the synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, and the arrangement of substituents around the pyrazole core can significantly influence the properties of the compound. For example, the X-ray crystal structure of a pyrazolotriazepine derivative has been reported, which could provide insights into the potential molecular geometry of the compound . Understanding the molecular structure is crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. The study of 1,5-diaminopyrazole derivatives shows that they can react with electrophiles, carbon disulfide, and dicarbonyl compounds to yield a diverse array of products, including pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . These reactions highlight the versatility of pyrazole compounds in chemical synthesis and their potential utility in creating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the core structure. For example, the introduction of tert-butyl groups can influence the solubility and steric properties of the compound . The presence of a carboxylic acid group in the compound of interest suggests potential acidity and the ability to form salts or esters, which could be relevant for its use in further synthetic applications. Additionally, the tert-butoxycarbonyl group is known for its stability under certain conditions and its ability to be removed under acidic conditions, which is important for peptide synthesis .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of functionally diverse molecules. For instance, it was involved in the creation of novel heterocyclic amino acids via [3+2] cycloaddition, contributing to the structural diversity in organic synthesis (Dzedulionytė et al., 2021).
- It has also played a role in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, a class of compounds known for their wide range of biological activities (Mironovich & Shcherbinin, 2014).
Chemical Transformations
- Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was used in reactions with various amines to produce substitution products, demonstrating the compound's versatility in chemical transformations (Baš et al., 2001).
- The compound is instrumental in the synthesis of pyrazolooxazines through [4+2]-cycloaddition of azomethine imines to alkenes, highlighting its role in creating complex organic structures (Zhulanov et al., 2017).
Scale-Up Synthesis
- It has been used in the scale-up synthesis of deuterium-labeled compounds, demonstrating its importance in the production of compounds for pharmacokinetic studies and material sciences (Yamashita et al., 2019).
Novel Compound Creation
- Its derivatives have been synthesized and evaluated for potential pharmacological actions, highlighting its role in the development of new biologically active compounds (Ivanov et al., 2017).
Catalysis and Peptide Synthesis
- The tert-butyloxycarbonyl group, a component of the compound, is significant in the field of peptide synthesis, demonstrating the compound's relevance in bioorganic chemistry (Heydari et al., 2007).
Mécanisme D'action
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
The compound, being a tert-butoxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The Boc group serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring due to the reactivity of the amino group. The Boc group can be removed under acidic conditions after the desired peptide bond formation has occurred .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . Peptide synthesis is a fundamental process in cellular function, as peptides and proteins carry out most of the biological functions in living organisms. The compound, as a Boc-protected amino acid, contributes to the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which might influence its absorption and distribution
Result of Action
The result of the compound’s action is the formation of dipeptides, as it is used as a starting material in dipeptide synthesis . Dipeptides are crucial components in biology, serving as building blocks for proteins and also having roles in signaling and other cellular functions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the solvent used can significantly impact the compound’s reactivity and effectiveness in peptide synthesis.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13(4)8-6-7(9(15)16)14(5)12-8/h6H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJRWAKLFSEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


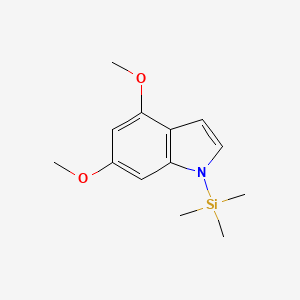
![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

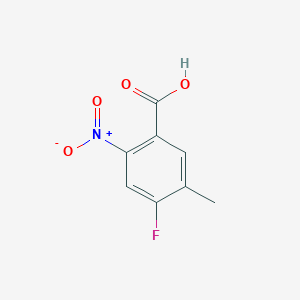
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)
![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)
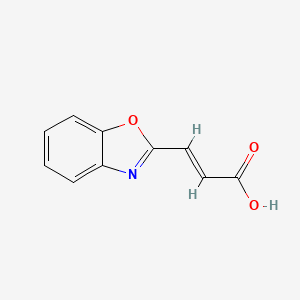

![1,6-Dimethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2522037.png)
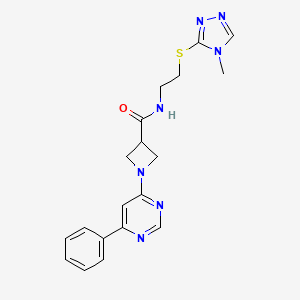
![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)